NPSR1 Antagonist Activity: Functional Potency vs. Known NPSR1 Ligands
In a qHTS functional assay measuring cAMP signal transduction, (Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate demonstrated antagonist potency at the human Neuropeptide S Receptor (NPSR1) with a measured Potency value of 10,000 nM (pPotency = 5.00) [1]. This value can be contextualized against the endogenous agonist Neuropeptide S, which activates NPSR1 with EC50 values in the sub-nanomolar to low nanomolar range (reported EC50 ≈ 0.3–3 nM for NPS at NPSR1 in cAMP assays) [2]. The compound thus exhibits micromolar antagonist potency at NPSR1, placing it in a moderate affinity range suitable for tool compound or probe development applications.
| Evidence Dimension | NPSR1 functional antagonism (cAMP assay) |
|---|---|
| Target Compound Data | Potency = 10,000 nM (pPotency = 5.00) |
| Comparator Or Baseline | Endogenous agonist Neuropeptide S (NPS): EC50 ≈ 0.3–3 nM (agonist); no direct comparator antagonist data available from same assay |
| Quantified Difference | Target compound is ~3,000–30,000-fold less potent than NPS agonist; antagonist potency in micromolar range |
| Conditions | qHTS functional assay: NPSR1 cAMP signal transduction (Homo sapiens), PubChem AID confirmation assay |
Why This Matters
Confirmed NPSR1 antagonist activity at micromolar concentrations provides a quantitative anchor for selecting this compound over benzothiazole derivatives lacking any NPSR1 annotation, enabling target-specific research applications in neuroinflammation and anxiety pathways.
- [1] ChEMBL Bioactivity Record: activity_id=4885182, target=CHEMBL5162 (Neuropeptide S receptor), standard_value=10000 nM, standard_type=Potency. Source: PubChem qHTS assay (CHEMBL1614052). View Source
- [2] Guerrini, R., Salvadori, S., Rizzi, A., Regoli, D., & Calo, G. (2010). Neuropeptide S: a novel activating anxiolytic? Frontiers in Endocrinology, 1, 9. View Source
